molecular formula C14H20BrNO2S B8070774 1-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester

1-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester

Cat. No.: B8070774
M. Wt: 346.29 g/mol
InChI Key: XRYNOGWXAPZUGZ-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C₁₄H₁₈BrNO₂S It is a derivative of piperidinecarboxylic acid, featuring a bromothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Friedel-Crafts Acylation: This method involves the acylation of piperidine with 5-bromo-2-thiophenecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Suzuki-Miyaura Coupling: This cross-coupling reaction involves the reaction of a boronic acid derivative of 5-bromo-2-thiophene with piperidinecarboxylic acid chloride in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural isomers.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: Piperidinecarboxylic acid derivatives with higher oxidation states.

  • Reduction Products: Piperidinecarboxylic acid derivatives with reduced bromine content.

  • Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to investigate the interaction of bromothiophene derivatives with various biomolecules.

  • Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The bromothiophene moiety interacts with various enzymes and receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester: Similar structure but different position of the bromine atom.

  • 3-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester: Different position of the carboxylic acid group.

  • 4-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester: Different position of the piperidine ring.

Uniqueness: 1-Piperidinecarboxylic acid, 3-(5-bromo-2-thienyl)-, 1,1-dimethylethyl ester is unique due to its specific structural features, which influence its reactivity and biological activity. The presence of the bromothiophene group and the piperidine ring contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl 3-(5-bromothiophen-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2S/c1-14(2,3)18-13(17)16-8-4-5-10(9-16)11-6-7-12(15)19-11/h6-7,10H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYNOGWXAPZUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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